molecular formula C15H10Cl2N2O2S B132657 N-(3,5-Dichlorophenyl)-8-quinolinesulfonamide CAS No. 158729-29-4

N-(3,5-Dichlorophenyl)-8-quinolinesulfonamide

Cat. No. B132657
M. Wt: 353.2 g/mol
InChI Key: OULKNAVVGXZJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichlorophenyl)-8-quinolinesulfonamide, commonly known as DCQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCQA is a sulfonamide derivative of quinoline, which is a heterocyclic aromatic compound that exhibits a wide range of biological activities.

Scientific Research Applications

DCQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of DCQA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. It has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. DCQA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

DCQA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. DCQA has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, DCQA has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation.

Advantages And Limitations For Lab Experiments

DCQA has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DCQA. One area of research is the development of DCQA derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of DCQA in more detail. Additionally, DCQA could be studied for its potential applications in agriculture, such as its ability to inhibit the growth of plant pathogens. Overall, DCQA has significant potential for various scientific research applications, and further research is warranted to fully explore its potential.

Synthesis Methods

DCQA can be synthesized by reacting 3,5-dichloroaniline with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting mixture is then treated with sodium hydroxide to obtain DCQA as a solid product. This synthesis method has been optimized to achieve high yields and purity of DCQA.

properties

CAS RN

158729-29-4

Product Name

N-(3,5-Dichlorophenyl)-8-quinolinesulfonamide

Molecular Formula

C15H10Cl2N2O2S

Molecular Weight

353.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-7-12(17)9-13(8-11)19-22(20,21)14-5-1-3-10-4-2-6-18-15(10)14/h1-9,19H

InChI Key

OULKNAVVGXZJNK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)N=CC=C2

Other CAS RN

158729-29-4

synonyms

N-(3,5-dichlorophenyl)quinoline-8-sulfonamide

Origin of Product

United States

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